molecular formula C20H20BrN3O3S B11523159 (2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11523159
M. Wt: 462.4 g/mol
InChI Key: XEEWWXPTVHBDKX-UBLAJHMLSA-N
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Description

(2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Reactions are often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxybenzylidene moiety.

    Reduction: Reduction reactions could target the imino groups.

    Substitution: The bromo group is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Other compounds in the thiazolidinone class.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties.

    Dimethoxybenzylidene Compounds: Compounds with similar dimethoxybenzylidene structures.

Uniqueness

The uniqueness of (2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C20H20BrN3O3S

Molecular Weight

462.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-(dimethylamino)-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H20BrN3O3S/c1-23(2)24-19(25)17(28-20(24)22-14-8-6-5-7-9-14)12-13-10-15(21)18(27-4)16(11-13)26-3/h5-12H,1-4H3/b17-12+,22-20?

InChI Key

XEEWWXPTVHBDKX-UBLAJHMLSA-N

Isomeric SMILES

CN(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/SC1=NC3=CC=CC=C3

Canonical SMILES

CN(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=NC3=CC=CC=C3

Origin of Product

United States

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